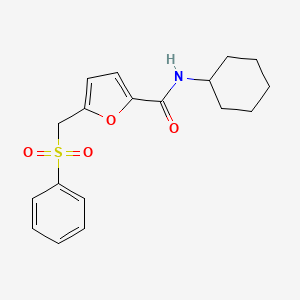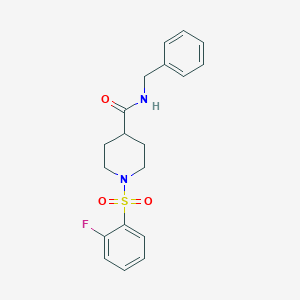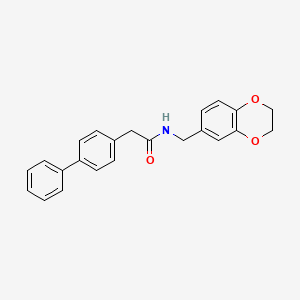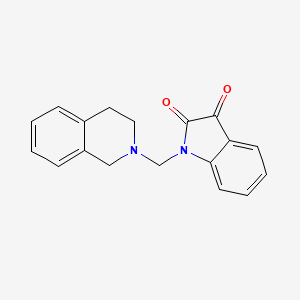
1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione, also known as Cgp-52432, is a small molecule inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in signal transduction pathways, regulating a wide range of cellular processes including cell growth, differentiation, and apoptosis. Inhibition of PKC has been shown to have potential therapeutic applications in cancer, cardiovascular disease, and neurological disorders.
Mecanismo De Acción
1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione binds to the catalytic domain of PKC, preventing its activation and subsequent downstream signaling. This leads to inhibition of cell growth, induction of apoptosis, and suppression of inflammation.
Biochemical and Physiological Effects:
In addition to its effects on PKC, 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione has been shown to modulate other signaling pathways including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. It has also been shown to inhibit the activity of the transcription factor NF-kB, which plays a key role in inflammation and immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of PKC, with minimal off-target effects. It is also cell-permeable and can be administered in vitro and in vivo. However, like all small molecule inhibitors, 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione has limitations including potential toxicity, lack of specificity, and variable pharmacokinetics.
Direcciones Futuras
There are several potential future directions for research on 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione. One area of interest is the development of more potent and selective PKC inhibitors with improved pharmacokinetic properties. Another area is the investigation of the role of PKC in other diseases such as autoimmune disorders and infectious diseases. Finally, the use of 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione in combination with other therapeutic agents may have synergistic effects and improve treatment outcomes.
Métodos De Síntesis
The synthesis of 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione involves a multi-step process starting with the condensation of 2,3-dioxoindoline with 2-amino-3,4-dihydroisoquinoline in the presence of acetic anhydride and triethylamine. The resulting intermediate is then subjected to a series of reactions including reduction, acetylation, and oxidation to yield the final product.
Aplicaciones Científicas De Investigación
1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione has been extensively studied for its potential therapeutic applications in various diseases. In cancer, PKC has been shown to be overexpressed and hyperactivated, leading to increased cell proliferation and survival. Inhibition of PKC by 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione has been demonstrated to induce apoptosis and inhibit tumor growth in preclinical models of breast, prostate, and pancreatic cancer.
In cardiovascular disease, PKC has been implicated in the pathogenesis of atherosclerosis, restenosis, and heart failure. 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione has been shown to inhibit PKC-mediated smooth muscle cell proliferation and migration, as well as reduce neointimal formation in animal models of arterial injury.
In neurological disorders, PKC has been implicated in synaptic plasticity, learning, and memory. 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-17-15-7-3-4-8-16(15)20(18(17)22)12-19-10-9-13-5-1-2-6-14(13)11-19/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEBWTIOANEZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CN3C4=CC=CC=C4C(=O)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,2,3,4-Tetrahydroisoquinolin-2-YL)methyl]-2,3-dihydro-1H-indole-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (Z)-2-cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7479836.png)
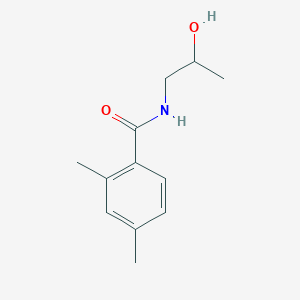
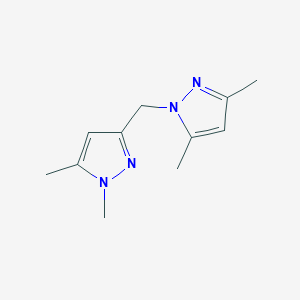
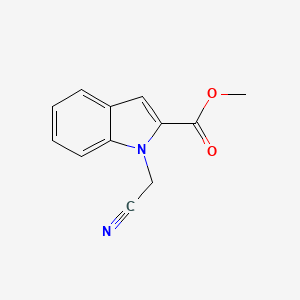
![N-[1-(4-chlorophenyl)propyl]acetamide](/img/structure/B7479882.png)
![2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B7479896.png)
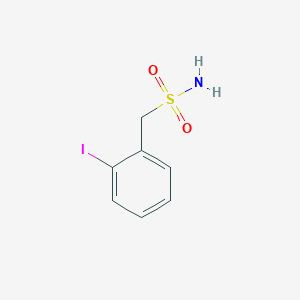
![N-(5-ethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B7479921.png)
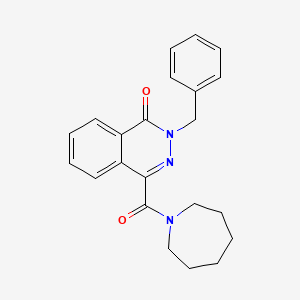
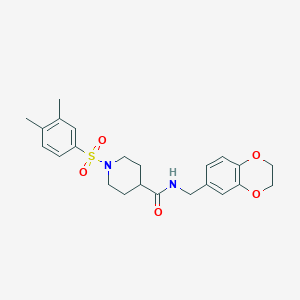
![4-(4-methylsulfanylphenyl)-4-oxo-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)butanamide](/img/structure/B7479935.png)
